(2r,3s)-3-Phenylisoserine ethyl ester
Overview
Description
(2r,3s)-3-Phenylisoserine ethyl ester is a chiral compound with significant importance in the field of organic chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of taxol, a prominent anticancer drug. The compound’s unique stereochemistry makes it a valuable building block in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3s)-3-Phenylisoserine ethyl ester typically involves the stereoselective reduction of 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester. This reduction can be achieved using microbial cultures or enzymatic processes, which offer high enantioselectivity and yield . The reaction conditions often include the use of specific microbial strains such as Hansenula polymorpha and Candida fabianii, which effectively reduce the keto group to the desired alcohol .
Industrial Production Methods
Industrial production of this compound involves large-scale microbial synthesis. The process is optimized to achieve high yields and enantiomeric excesses, making it suitable for pharmaceutical applications. The use of bioreactors and controlled fermentation conditions ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(2r,3s)-3-Phenylisoserine ethyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different alcohol diastereomers.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include microbial cultures for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions are typically mild, ensuring high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
(2r,3s)-3-Phenylisoserine ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzymatic reactions and microbial synthesis.
Medicine: It is a key intermediate in the synthesis of taxol and other anticancer drugs.
Mechanism of Action
The mechanism of action of (2r,3s)-3-Phenylisoserine ethyl ester involves its role as an intermediate in enzymatic reactions. The compound interacts with specific enzymes, facilitating the reduction or oxidation of functional groups. Its molecular targets include various enzymes involved in the synthesis of complex molecules, such as those in the taxol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
- (2r,3s)-N-Benzoyl-3-phenylisoserine ethyl ester
- (2s,3r)-3-Phenylisoserine ethyl ester
- (2r,3s)-3-(4-Methoxyphenyl)isoserine ethyl ester
Uniqueness
(2r,3s)-3-Phenylisoserine ethyl ester is unique due to its specific stereochemistry, which makes it highly valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to undergo selective reactions with high enantioselectivity sets it apart from other similar compounds .
Biological Activity
(2R,3S)-3-Phenylisoserine ethyl ester is a chiral amino acid derivative that has garnered attention for its potential biological activities. The compound's unique structure, featuring a phenyl group attached to the isoserine backbone, contributes to its diverse interactions within biological systems. This article explores the biological activity of this compound, including its antioxidant properties, neuroprotective effects, and anticoagulant activity.
Chemical Structure and Properties
The compound is characterized by its specific stereochemistry, denoted as (2R,3S), which plays a crucial role in its biological interactions. The presence of the phenyl group enhances the compound's lipophilicity, potentially facilitating its ability to traverse biological membranes.
Property | Description |
---|---|
Chemical Formula | CHNO |
Molecular Weight | 205.25 g/mol |
Stereochemistry | (2R,3S) |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, thus reducing oxidative stress in cellular environments. This property is crucial for protecting cells from damage associated with oxidative stress-related diseases .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects . It appears to modulate neurotransmitter systems and reduce neuroinflammation, which are vital mechanisms in protecting neuronal health. These effects make it a candidate for further research in neurodegenerative diseases .
Anticoagulant Activity
Evidence points to the potential anticoagulant activity of this compound. It may influence coagulation pathways, suggesting applications in therapies aimed at preventing thrombosis. This activity warrants further investigation to fully understand its mechanisms and therapeutic potential .
Study on Antioxidant Activity
In a controlled study assessing the antioxidant capacity of various compounds, this compound demonstrated a notable ability to reduce lipid peroxidation in vitro. The compound was compared against standard antioxidants like ascorbic acid and showed comparable efficacy at certain concentrations .
Neuroprotection in Animal Models
A study involving animal models of neurodegeneration revealed that administration of this compound led to improved cognitive function and reduced markers of inflammation in the brain. These results suggest potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .
Anticoagulant Mechanism Exploration
Research investigating the anticoagulant properties found that this compound inhibited platelet aggregation in vitro. This effect was attributed to its interaction with specific receptors involved in coagulation pathways .
Synthesis and Applications
The synthesis of this compound typically involves multi-step processes highlighting the importance of stereochemistry and functional group transformations. It can be produced via enzymatic methods using lipases for high enantioselectivity .
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including anticancer agents like Paclitaxel and Docetaxel . Its diverse applications underscore its significance in medicinal chemistry.
Properties
IUPAC Name |
ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYPODQNLLWXJG-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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